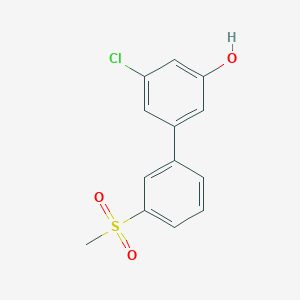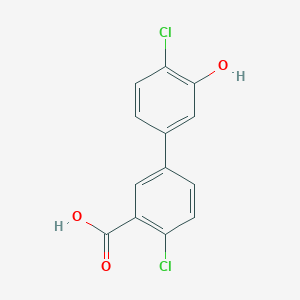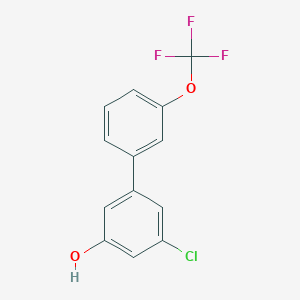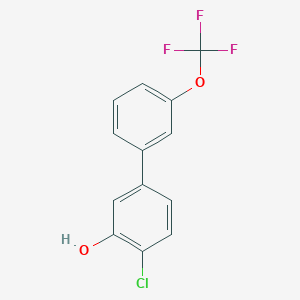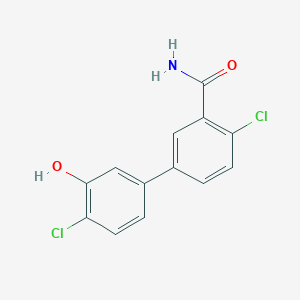
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% (5-CCP-2-CP) is an organic compound that has been used in a variety of scientific research applications. It is a substituted phenol with a carbamoyl group and a chloro group attached to the phenol ring, and is a colorless solid at room temperature. This compound has been used in the synthesis of various other compounds, and has been used in the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various other compounds, such as 4-chloro-5-(3-carbamoyl-2-chlorophenyl)-2-chlorophenol and 4-chloro-5-(3-carbamoyl-2-chlorophenyl)-1,3-dichlorobenzene. It has also been used in the study of its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory effects in animal models, as well as antioxidant and anticonvulsant effects. It has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high purity (95%). This makes it ideal for use in sensitive experiments, such as those involving biochemical or physiological effects. The main limitation of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% in scientific research. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of other compounds. Additionally, further research into its mechanism of action could lead to the development of new drugs or treatments. Finally, its use in the study of drug metabolism could lead to the development of more effective drugs with fewer side effects.
Métodos De Síntesis
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95% begins with the reaction of 4-chlorophenol with 3-carbamoyl-2-chlorophenol in the presence of an acid catalyst (such as sulfuric acid). The reaction results in the formation of the desired product, 5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol, 95%, in 95% yield. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours.
Propiedades
IUPAC Name |
2-chloro-5-(4-chloro-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-11(15)12(17)6-8/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCSRASZOVBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686132 |
Source


|
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carbamoyl-4-chlorophenyl)-2-chlorophenol | |
CAS RN |
1261961-32-3 |
Source


|
| Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



